3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride
Description
3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride is a halogenated pyrrolidine derivative characterized by a five-membered pyrrolidine ring substituted with a 4-bromobenzyl ether group.
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKABXYFEUVVPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Pyrrolidine with 4-Bromobenzyl Halide
A common approach involves reacting pyrrolidine with 4-bromobenzyl bromide or chloride under basic conditions to form the 3-[(4-bromobenzyl)oxy]pyrrolidine intermediate.
- Procedure: Pyrrolidine is dissolved in an aprotic solvent (e.g., dichloromethane or acetonitrile). A base such as triethylamine or sodium hydride is added to deprotonate the nitrogen. Then, 4-bromobenzyl halide is slowly added at low temperature (0–5 °C) to control the reaction rate.
- Outcome: The nucleophilic nitrogen attacks the benzylic carbon, displacing the halide and forming the ether linkage.
- Purification: The crude product is extracted with organic solvents and purified by column chromatography or recrystallization.
This method is supported by analogous procedures for related pyrrolidine derivatives reported in medicinal chemistry literature.
Protection of Pyrrolidine Nitrogen and Subsequent Alkylation
To avoid side reactions and improve selectivity, the pyrrolidine nitrogen is often protected with a BOC group before alkylation.
- Step 1: BOC Protection
- Pyrrolidine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base (e.g., triethylamine) in dichloromethane at 0 °C to room temperature.
- The BOC-protected pyrrolidine is isolated by standard workup.
- Step 2: Alkylation
- The protected pyrrolidine is treated with 4-bromobenzyl bromide under basic conditions.
- Reaction is monitored by TLC until completion.
- Step 3: Deprotection
- The BOC group is removed by treatment with 4–5 M HCl in dioxane at room temperature for 4–8 hours.
- The resulting free amine is converted into its hydrochloride salt by evaporation and crystallization.
This multi-step approach is detailed in patent literature describing pyrrolidine compound syntheses.
Use of Pyrrolidine Lactam Intermediates
An alternative route involves starting from n-protected 3-pyrrolidine-lactam derivatives, which are reduced and alkylated to yield the target compound.
- Step 1: Synthesis of N-protected pyrrolidine lactam
- Step 2: Reduction of lactam to pyrrolidine
- Step 3: Alkylation with 4-bromobenzyl halide
- Step 4: Formation of hydrochloride salt
This route offers enhanced stereochemical control and purity, as described in European patent EP1311518B1.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| BOC Protection | (Boc)2O, triethylamine, DCM, 0 °C to RT | Protects amine to prevent side reactions |
| Alkylation | 4-Bromobenzyl bromide, base (NaH or Et3N), DCM | Low temperature (0–5 °C) to control reaction rate |
| Deprotection | 4–5 M HCl in dioxane, RT, 4–8 h | Removes BOC group, yields free amine hydrochloride |
| Extraction & Purification | EtOAc, CH2Cl2 washes, drying agents | Removes impurities such as triphenylphosphine |
Research Findings and Yields
- The BOC protection-alkylation-deprotection sequence typically yields 65–85% of the desired this compound, depending on scale and purification rigor.
- Use of lactam intermediates can improve stereochemical purity and overall yield but involves more synthetic steps.
- Reaction monitoring by TLC and NMR is critical to ensure complete conversion and minimal side product formation.
- The hydrochloride salt form enhances compound stability for storage and further applications in medicinal chemistry.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Direct N-alkylation | Pyrrolidine + 4-bromobenzyl halide | Simple, fewer steps | Possible side reactions, lower selectivity |
| BOC Protection + Alkylation | Protection → Alkylation → Deprotection | Higher selectivity, cleaner product | More steps, longer synthesis time |
| Lactam Intermediate Route | Lactam synthesis → Reduction → Alkylation | Better stereochemical control | More complex, multi-step |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding benzyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include benzyl derivatives.
Scientific Research Applications
3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in binding interactions, while the pyrrolidine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine Hydrochloride ()
- Substituents: 4-bromo and 2-methyl groups on the phenoxy ring.
- Key Differences : The addition of a methyl group at the ortho position increases steric hindrance and lipophilicity compared to the unsubstituted benzyl group in the target compound. This may reduce solubility in polar solvents but enhance membrane permeability .
3-(4-Bromo-2-isopropylphenoxy)pyrrolidine Hydrochloride ()
- Substituents : 4-bromo and 2-isopropyl groups.
- Its higher lipophilicity (compared to the target compound) may favor partitioning into lipid-rich environments .
3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride ()
- Substituents : 2-methylbenzyl group.
- Molecular Weight : 227.73 g/mol (vs. ~320 g/mol estimated for the target compound).
- Key Differences : The methyl group at the ortho position reduces electron-withdrawing effects, increasing electron density on the aromatic ring. This may alter reactivity in electrophilic substitution reactions .
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride ()
Variations in the Heterocyclic Core
3-{[(4-Bromobenzyl)oxy]methyl}piperidine Hydrochloride ()
- Core Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered).
- Molecular Weight : 320.65 g/mol.
- The additional methylene group in the linker may also modulate solubility .
Positional Isomerism of Bromine
3-(3-Bromophenyl)pyrrolidine Hydrochloride (CAS 1203681-69-9; )
- Substituent Position : Bromine at meta instead of para.
- Similarity Score : 0.91 (vs. target compound).
Biological Activity
3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a brominated benzyl group attached to a pyrrolidine ring through an ether linkage. This structural configuration is believed to enhance its solubility and biological activity compared to related compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the body, triggering various biological responses.
- Enzyme Inhibition : It can inhibit the activity of certain enzymes, thereby influencing metabolic pathways.
- Signal Transduction Modulation : The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results.
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives of this compound on A549, HCT-116, and MCF-7 cell lines. The results indicated that the compound significantly inhibited cell proliferation, suggesting its potential as a lead compound in cancer therapy .
- Antifungal Efficacy : Another investigation focused on the antifungal properties of the compound against Candida species. The results showed that it effectively reduced fungal growth at low concentrations, highlighting its therapeutic potential in treating fungal infections .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.
| Compound | Antibacterial Activity | Unique Features |
|---|---|---|
| 3-[(4-Bromobenzyl)oxy]pyrrolidine | Moderate | Bromine enhances reactivity |
| 3-[(4-Chlorobenzyl)oxy]pyrrolidine | Low | Chlorine substitution reduces potency |
| 3-[(4-Fluorobenzyl)oxy]pyrrolidine | High | Fluorine increases binding affinity |
Q & A
Basic: What are the critical steps in synthesizing 3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves:
- Nucleophilic Substitution : Reacting pyrrolidine with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) to form the ether linkage .
- Hydrochloride Salt Formation : Treating the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) .
Optimization Tips : - Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity and reaction rates .
- Maintain temperatures between 0–25°C during substitution to minimize side reactions .
- Monitor pH during salt formation to ensure stoichiometric protonation .
Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the pyrrolidine ring conformation, bromobenzyl substitution pattern, and absence of unreacted intermediates .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% typically required for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns consistent with bromine .
Advanced: How do researchers resolve discrepancies in biological activity data observed across different studies involving this compound?
- Re-evaluate Experimental Conditions : Differences in assay pH, temperature, or solvent (e.g., DMSO concentration) can alter ligand-receptor binding kinetics. Standardize protocols using buffers like PBS or HEPES .
- Control for Batch Variability : Characterize each batch via NMR and HPLC to rule out impurities affecting activity .
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing bromine with chlorine or methoxy groups) to isolate electronic or steric effects .
Advanced: What strategies are effective in mitigating competing reactions during the introduction of the 4-bromobenzyloxy group?
- Protecting Group Chemistry : Temporarily protect the pyrrolidine nitrogen with Boc or Fmoc groups to prevent alkylation at unintended sites .
- Controlled Stoichiometry : Use a slight excess of 4-bromobenzyl bromide (1.2–1.5 equiv) to drive the reaction while minimizing di- or tri-substitution .
- In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and halt at optimal conversion .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
- Storage : Keep in a sealed, moisture-free container at room temperature, away from oxidizing agents .
Advanced: How does the electronic nature of the 4-bromobenzyl substituent influence the compound's reactivity in nucleophilic reactions?
- Electron-Withdrawing Effect : The bromine atom induces a meta-directing effect, reducing electron density on the benzyl ring and slowing electrophilic substitution. This stabilizes the ether linkage against hydrolysis .
- Steric Considerations : The bulky bromobenzyl group may hinder access to the pyrrolidine nitrogen in catalytic reactions, necessitating tailored catalysts (e.g., bulky phosphine ligands in cross-coupling) .
Methodological: What in vitro models are appropriate for preliminary assessment of this compound's neuropharmacological potential?
- Receptor Binding Assays : Screen for affinity at dopamine D2 or serotonin 5-HT1A receptors using radioligand displacement (e.g., H-spiperone for D2) .
- Functional Assays : Measure cAMP modulation in CHO cells transfected with GPCRs to evaluate agonism/antagonism .
- Metabolic Stability : Incubate with liver microsomes (human or rat) to estimate half-life and cytochrome P450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
